molecular formula C10H18N2O2 B2394366 Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1909320-26-8

Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2394366
CAS No.: 1909320-26-8
M. Wt: 198.266
InChI Key: SKVZKLAZOURAGG-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic organic compound that belongs to the class of azabicyclo compounds This compound is known for its unique structure, which includes a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can be achieved through a tandem reaction that allows for the rapid formation of the bicyclo[2.2.2]octane framework. This method involves the use of metal-free, mild, and operationally simple conditions to achieve good to excellent yields with high enantioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of starting materials, reaction optimization, and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound functions as a nucleophile and a base, participating in various chemical reactions that modify its structure and activity . The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(aminomethyl)-2-azabicyclo[222]octane-2-carboxylate is unique due to its specific functional groups and the resulting chemical properties

Properties

IUPAC Name

methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-14-10(13)12-6-7-2-3-9(12)8(4-7)5-11/h7-9H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVZKLAZOURAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2CCC1C(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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